![molecular formula C10H24Cl2N2O B13889718 trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride](/img/structure/B13889718.png)
trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride: is a chemical compound with the molecular formula C10H24Cl2N2O and a molecular weight of 259.22 g/mol . It is a dihydrochloride salt form of a cyclohexane derivative, characterized by the presence of two amine groups and a methoxy group attached to a cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-diamine as the core structure.
Functional Group Introduction: The methoxy and methyl groups are introduced through a series of reactions involving appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level of 97%.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Wirkmechanismus
The mechanism of action of trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activities. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine: A similar compound without the dihydrochloride salt form.
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;monohydrochloride: A related compound with a single hydrochloride group.
Uniqueness:
- The presence of two hydrochloride groups in trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride enhances its solubility and stability compared to its analogs.
- The specific stereochemistry of the compound contributes to its unique biological and chemical properties.
Eigenschaften
Molekularformel |
C10H24Cl2N2O |
|---|---|
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
4-N-[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-8(7-13-2)12-10-5-3-9(11)4-6-10;;/h8-10,12H,3-7,11H2,1-2H3;2*1H/t8-,9?,10?;;/m1../s1 |
InChI-Schlüssel |
BHQFJWUYAGJMIP-NBCNJNCQSA-N |
Isomerische SMILES |
C[C@H](COC)NC1CCC(CC1)N.Cl.Cl |
Kanonische SMILES |
CC(COC)NC1CCC(CC1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13889642.png)
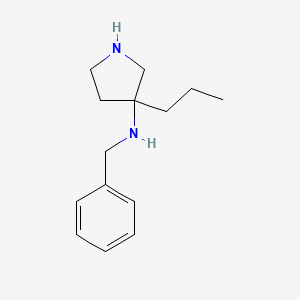
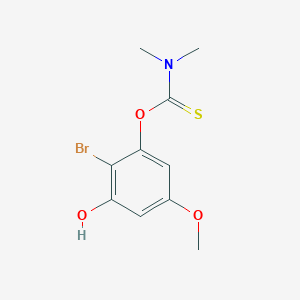

![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)
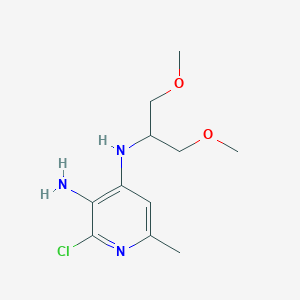
![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)
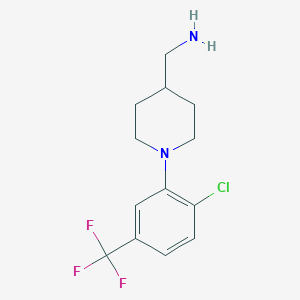
![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)

![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)

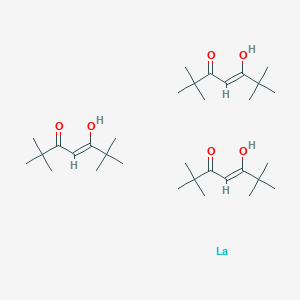
![2-Amino-4-[2-(methylamino)pyridin-4-yl]oxyphenol](/img/structure/B13889714.png)
